1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea linkage connecting a tert-butylphenyl group and a fluorophenyl-thiadiazole moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiadiazole ring: This can be achieved by reacting 2-fluorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Coupling with tert-butylphenyl isocyanate: The thiadiazole intermediate is then reacted with 4-tert-butylphenyl isocyanate under controlled conditions to form the final urea compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for better control and efficiency .
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the urea linkage to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and urea linkage play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(4-Tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea include:
(4-tert-butylphenyl)(5-chloro-2-fluorophenyl)methanone: This compound shares the tert-butylphenyl and fluorophenyl groups but differs in the functional groups attached to the aromatic rings.
4-tert-butylphenyl 2-fluorobenzoate: Another similar compound with a different linkage between the aromatic rings.
The uniqueness of this compound lies in its urea linkage and thiadiazole ring, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-19(2,3)12-8-10-13(11-9-12)21-17(25)22-18-24-23-16(26-18)14-6-4-5-7-15(14)20/h4-11H,1-3H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFUQCAJROVPJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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